
Cetirizine Impurity C dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetirizine Impurity C dihydrochloride is a chemical compound that is considered an impurity of cetirizine, a second-generation antihistamine. Cetirizine is a carboxylated metabolite of hydroxyzine and is known for its selective inhibition of the histamine H1 receptor, making it effective in treating allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cetirizine dihydrochloride involves the reaction of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid with hydrochloric acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of cetirizine dihydrochloride involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cetirizine Impurity C dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Cetirizine Impurity C dihydrochloride has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Industry: It is used in the quality control and validation of cetirizine production processes.
Wirkmechanismus
Cetirizine Impurity C dihydrochloride exerts its effects primarily through the inhibition of the histamine H1 receptor. This inhibition prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors on the surface of various cells, including those in the respiratory tract and skin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levocetirizine: An enantiomer of cetirizine with a higher affinity for the H1 receptor.
Hydroxyzine: A first-generation antihistamine and the parent compound of cetirizine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Cetirizine Impurity C dihydrochloride is unique due to its specific structure and role as an impurity in cetirizine formulations. Its presence can affect the stability and efficacy of the final pharmaceutical product, making its study crucial for quality control and assurance in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C21H27Cl3N2O3 |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H |
InChI-Schlüssel |
MUZLUPGCGALIKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


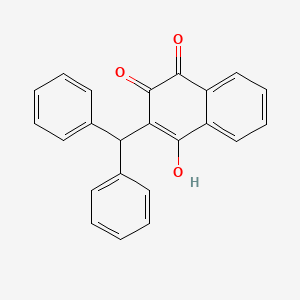
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
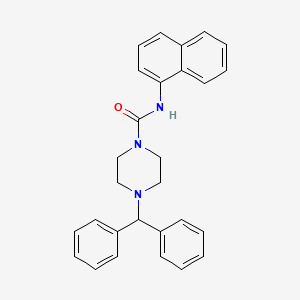
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
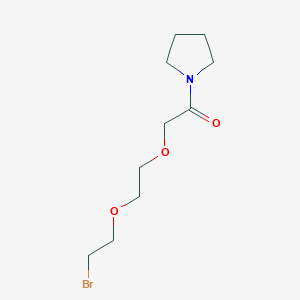
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
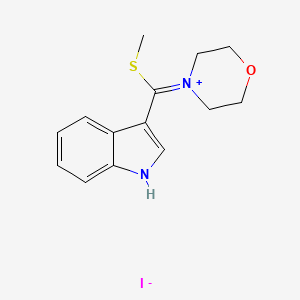
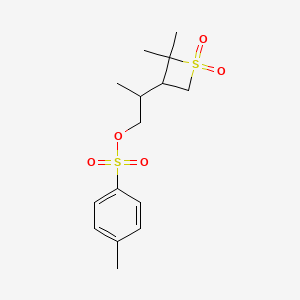

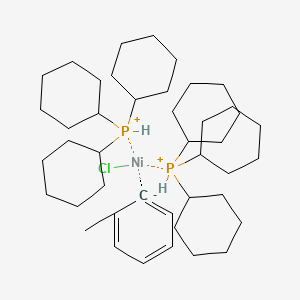
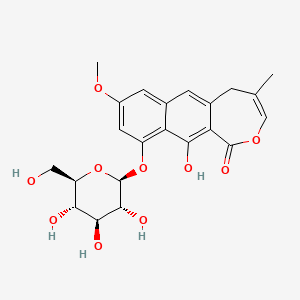

![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)
![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)
